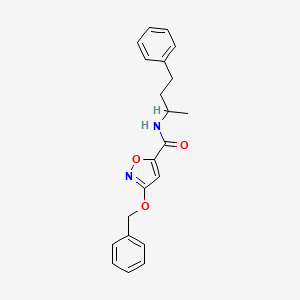

3-(benzyloxy)-N-(4-phenylbutan-2-yl)isoxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(4-phenylbutan-2-yl)-3-phenylmethoxy-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-16(12-13-17-8-4-2-5-9-17)22-21(24)19-14-20(23-26-19)25-15-18-10-6-3-7-11-18/h2-11,14,16H,12-13,15H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOGHAONQPGAGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NC(=O)C2=CC(=NO2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(benzyloxy)-N-(4-phenylbutan-2-yl)isoxazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an isoxazole ring, which is known for its diverse biological activities. The presence of the benzyloxy and phenylbutan-2-yl groups contributes to its lipophilicity and potential interactions with biological targets.

Anticancer Activity

Research has indicated that derivatives of isoxazole compounds exhibit significant anticancer properties. For instance, studies have shown that certain isoxazole derivatives can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the activation of caspases and modulation of signaling pathways related to cell survival and death .

Antimicrobial Activity

The antimicrobial efficacy of isoxazole compounds has been documented against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that this compound exhibits inhibitory effects on bacterial growth, with minimal inhibitory concentrations (MICs) varying based on the bacterial strain tested. For example, compounds similar to this one have shown MIC values ranging from 250 µg/ml to as low as 7.81 µg/ml against resistant strains .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The isoxazole moiety can participate in hydrogen bonding and π-stacking interactions, facilitating binding to proteins involved in critical pathways such as apoptosis, inflammation, and microbial resistance.

Case Studies

- Anticancer Study : A study conducted on a series of isoxazole derivatives, including the target compound, reported significant cytotoxicity against various cancer cell lines. The findings suggested that the compound could inhibit tumor growth by inducing cell cycle arrest and apoptosis through mitochondrial pathways .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of benzyloxy-substituted isoxazoles against Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited a dose-dependent response, with higher concentrations leading to complete inhibition of bacterial growth .

Data Summary

| Activity Type | Target Organism/Cell Line | MIC/IC50 (µg/ml) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 15 | Induction of apoptosis via caspase activation |

| Antimicrobial | E. coli | 125 | Disruption of cell wall synthesis |

| Antimicrobial | S. aureus | 100 | Inhibition of protein synthesis |

Comparison with Similar Compounds

Key Observations:

- Synthetic Feasibility : Yields for analogous isoxazole carboxamides vary widely (4–88%), with sugar-conjugated derivatives (e.g., compound 20 ) showing lower yields due to synthetic complexity.

- Thermal Stability : Compounds like 3i (melting point 246–247°C) suggest that extended aromatic systems (e.g., naphthyl groups) enhance stability, which the target compound may lack due to its aliphatic 4-phenylbutan-2-yl chain.

Pharmacological and Physicochemical Properties

Drug-Likeness and Bioactivity

- cLogP and Solubility: The target compound’s cLogP (estimated >3.5) likely exceeds that of ACC inhibitors like 6k–6q (cLogP 2.1–4.2), suggesting moderate lipophilicity suitable for membrane permeability. Polar groups (e.g., glucopyranosyl in compound 20 ) improve solubility but may reduce blood-brain barrier penetration.

Spectroscopic and Analytical Data

- NMR and HRMS :

Q & A

Q. Key Optimization Factors :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce purity.

- Catalysts : Use of Pd catalysts for coupling steps improves regioselectivity .

- Temperature : Higher temperatures (80–100°C) accelerate cyclization but may degrade heat-sensitive intermediates .

How can researchers resolve conflicting bioactivity data for this compound across studies?

Advanced Methodological Guidance :

Conflicting results often arise from assay variability or structural analogs. To address this:

Orthogonal Assays : Validate activity using both in vitro (e.g., enzyme inhibition) and cellular (e.g., cytotoxicity) assays .

Structural Analog Comparison : Compare with compounds sharing key motifs (e.g., benzyloxy or isoxazole groups) to isolate functional group contributions (Table 1) .

Standardize Conditions : Control pH, temperature, and solvent polarity to minimize variability in binding assays .

Q. Table 1. Structural Analogs and Bioactivity Trends

| Compound | Key Structural Features | Reported Activity | Reference |

|---|---|---|---|

| 3-(Benzyloxy)isoxazole-5-carboxamide | Benzyloxy, isoxazole | Anticancer (IC₅₀: 12 µM) | |

| N-(4-Phenylbutyl)isoxazole | Phenylbutyl chain, no benzyloxy | Antimicrobial (MIC: 8 µg/mL) | |

| Isoxazole-5-carboxamide (unsubstituted) | No substituents | Weak enzyme inhibition |

What analytical techniques are critical for characterizing purity and structural integrity?

Q. Basic Methodological Answer :

NMR Spectroscopy : Confirm regiochemistry (e.g., isoxazole proton signals at δ 6.2–6.5 ppm) and benzyloxy group integration .

HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradient .

Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (calculated for C₂₂H₂₃N₂O₃: 375.1709) .

X-ray Crystallography : Resolve stereochemistry of the 4-phenylbutan-2-yl chain if crystallization is feasible .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.